1H and 13C NMR spectral data for (S)-Methyl azepane-4-carboxylate
1H and 13C NMR spectral data for (S)-Methyl azepane-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-Methyl azepane-4-carboxylate
Foreword: The Structural Keystone in Modern Drug Discovery
In the landscape of contemporary drug development, the azepane scaffold represents a privileged structure, conferring valuable three-dimensional complexity and favorable physicochemical properties to novel therapeutic agents. (S)-Methyl azepane-4-carboxylate, as a chiral building block, is a critical starting material for the synthesis of a multitude of biologically active molecules. Its precise structural characterization is not merely an academic exercise but a foundational requirement for ensuring the identity, purity, and stereochemical integrity of downstream drug candidates.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-Methyl azepane-4-carboxylate. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral features, detail a robust protocol for data acquisition, and offer insights grounded in extensive field experience. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy as an indispensable tool for molecular verification.
Foundational Principles: Decoding Molecular Structure with NMR
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition provides a wealth of structural information.
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Chemical Shift (δ): The local electronic environment around a nucleus shields it from the external magnetic field to varying degrees. This shielding effect causes nuclei in different chemical environments to resonate at slightly different frequencies. The chemical shift, reported in parts per million (ppm), is a measure of this difference relative to a standard reference, typically tetramethylsilane (TMS).[1]
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Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring, non-equivalent nucleus through the intervening chemical bonds.[2] This interaction, known as J-coupling or scalar coupling, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles, as described by the Karplus equation.[3][4]
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Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
Molecular Architecture of (S)-Methyl azepane-4-carboxylate
To interpret the NMR spectra, we must first understand the molecule's structure and identify the unique proton and carbon environments. The seven-membered azepane ring is conformationally flexible, which can lead to signal broadening or more complex splitting patterns than a rigid ring system. The protons on the ring's methylene groups (CH₂) are diastereotopic, meaning they are chemically non-equivalent and can couple to each other.
Diagram 1: Labeled Structure of (S)-Methyl azepane-4-carboxylate
Caption: Labeled atomic positions for NMR assignment.
A Self-Validating Protocol for NMR Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, quantitative spectra suitable for unambiguous structural elucidation.
Experimental Workflow
Diagram 2: NMR Sample Preparation and Data Acquisition Workflow
Caption: Standard workflow from sample preparation to spectral analysis.
Step-by-Step Methodology
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Sample Preparation:
-
Accurately weigh 5-25 mg of (S)-Methyl azepane-4-carboxylate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6] The causality here is balancing signal strength with potential line broadening and shimming difficulties at excessively high concentrations.[6]
-
Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[7][8] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[8]
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Ensure the sample is completely dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][9] Particulates will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[6]
-
Cap the NMR tube and label it clearly.
-
-
Data Acquisition Parameters (400 MHz Spectrometer Example):
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
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Spectral Width (SW): ~12 ppm. This ensures all expected proton signals are captured.
-
Acquisition Time (AQ): ~3-4 seconds. This duration allows for the detection of sharp signals, ensuring good resolution.[10][11]
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is necessary to allow protons to relax back to equilibrium between scans, which is vital for accurate integration.
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Number of Scans (NS): 8-16 scans. Co-adding scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.[12]
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-
¹³C NMR Spectroscopy:
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling collapses ¹³C-¹H multiplets into singlets, simplifying the spectrum and improving sensitivity.
-
Spectral Width (SW): ~220 ppm. This wide range covers the full spectrum of possible carbon chemical shifts.
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Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C (~1.1%) and its smaller gyromagnetic ratio, more scans are required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
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Spectral Data Analysis and Interpretation
The following tables present the expected NMR data for (S)-Methyl azepane-4-carboxylate based on established chemical shift ranges and coupling constant principles for similar functional groups and structural motifs.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Approx. J (Hz) | Assignment | Rationale |
| ~ 3.70 | s (singlet) | 3H | N/A | -COOCH₃ | Typical range for methyl ester protons.[13] |
| ~ 3.0 - 3.2 | m (multiplet) | 2H | - | H-2 (axial & eq.) | Protons adjacent to the electron-withdrawing nitrogen atom are shifted downfield. |
| ~ 2.8 - 3.0 | m (multiplet) | 2H | - | H-7 (axial & eq.) | Similar to H-2, these protons are adjacent to the nitrogen. |
| ~ 2.5 - 2.7 | m (multiplet) | 1H | - | H-4 | Methine proton alpha to the carbonyl group is shifted downfield. |
| ~ 1.9 - 2.1 | m (multiplet) | 2H | - | H-3 (axial & eq.) | Aliphatic protons on the azepane ring. |
| ~ 1.7 - 1.9 | br s (broad singlet) | 1H | N/A | N-H | Chemical shift is variable and often broad due to exchange and hydrogen bonding. |
| ~ 1.5 - 1.7 | m (multiplet) | 4H | - | H-5, H-6 (axial & eq.) | Remaining aliphatic protons on the azepane ring, typically in the most upfield region. |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175.0 | -C =O | The ester carbonyl carbon appears in a characteristic downfield region.[14] |
| ~ 51.5 | -COOC H₃ | Typical chemical shift for a methyl ester carbon. |
| ~ 49.0 | C-2 | Carbon adjacent to nitrogen is deshielded. The chemical shift of carbons in cyclic amines is influenced by ring size and conformation.[15][16] |
| ~ 48.5 | C-7 | Similar to C-2, this carbon is adjacent to the nitrogen. |
| ~ 42.0 | C-4 | Methine carbon alpha to the carbonyl group. |
| ~ 30.0 | C-3 | Aliphatic carbon in the azepane ring. |
| ~ 28.5 | C-5 | Aliphatic carbon in the azepane ring. |
| ~ 27.0 | C-6 | Aliphatic carbon in the azepane ring. |
Conclusion: A Blueprint for Confidence in Chemical Synthesis
This comprehensive guide provides the foundational knowledge required to acquire and interpret the ¹H and ¹³C NMR spectra of (S)-Methyl azepane-4-carboxylate. The detailed protocol ensures the generation of high-quality, reliable data, while the spectral analysis offers a clear rationale for the assignment of each signal based on fundamental NMR principles and data from analogous structures. For the drug development professional, this level of detailed characterization is non-negotiable. It provides ultimate confidence in the identity and purity of this crucial chiral building block, thereby ensuring the integrity of the entire synthetic route and the final active pharmaceutical ingredient.
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